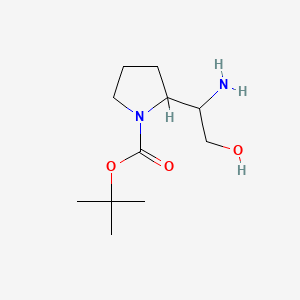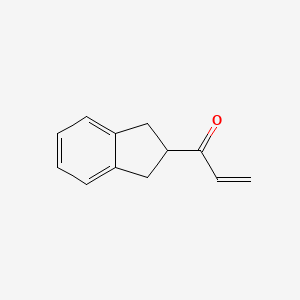
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system fused with a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst. This method has been shown to be efficient and yields the desired compound with good selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: A closely related compound with a similar indene ring system but different functional group.
2,3-dihydro-1H-inden-1-one: Another indene derivative with distinct structural features and reactivity.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is unique due to its combination of the indene ring system with a prop-2-en-1-one moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
IINAIYOXHYNZKO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



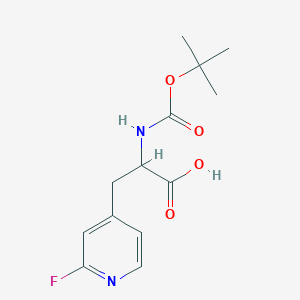
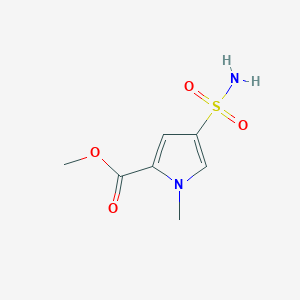
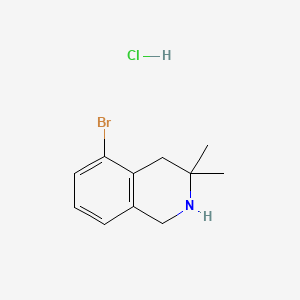
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
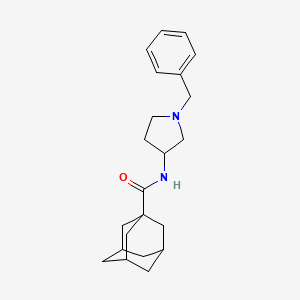

![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
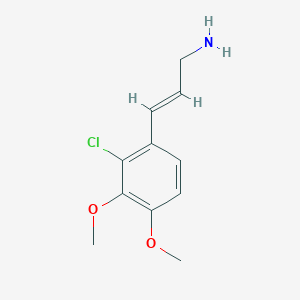

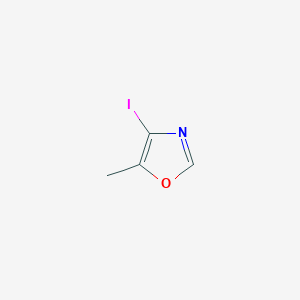

![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
